REACTION_CXSMILES
|
NC1C=C(C)C2C(=CC3C(C=2)=CC=CC=3)C=1C#N.[C:19]([C:21]1[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][C:22]=1[NH:28][C:29](=O)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[O:36][CH3:37])#[N:20].C[O:40]C1C(C(Cl)=O)=CC=CC=1>N1C=CC=CC=1>[CH3:37][O:36][C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=1[C:29]1[NH:20][C:19](=[O:40])[C:21]2[C:22](=[CH:23][C:24]([CH3:27])=[CH:25][CH:26]=2)[N:28]=1 |f:0.1|
|
Name
|
N-(2-Cyano-5-methyl-phenyl)-2-methoxy-benzamide 2-Amino-4-methyl anthronitrile
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C2=CC3=CC=CC=C3C=C2C(=C1)C)C#N.C(#N)C1=C(C=C(C=C1)C)NC(C1=C(C=CC=C1)OC)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=C1C(=O)Cl
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the product formed a precipitate
|
Type
|
FILTRATION
|
Details
|
The product was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried for 3 days
|
Duration
|
3 d
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1=NC2=CC(=CC=C2C(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |